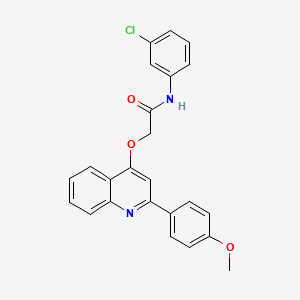

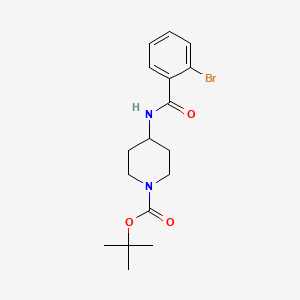

N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, also known as CMA, is a compound that has been extensively studied for its potential therapeutic applications. CMA belongs to the class of quinoline-based compounds and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Crystallography and Molecular Geometry

- Studies have revealed interesting properties related to the crystal structures and molecular geometry of related amide derivatives. For example, N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yloxy)acetamide demonstrates tweezer-like geometry and forms channel-like structures through self-assembly (Kalita & Baruah, 2010)(Kalita & Baruah, 2010).

Fluorescence and Photophysical Properties

- Certain amide derivatives exhibit unique fluorescent properties. For instance, N-[3-(4-methoxy-phenyl)propyl]-2-(quinolin-8-yloxy)acetamide forms crystalline structures with parallel sheet structures and demonstrates fluorescence at different wavelengths under varying conditions (Karmakar, Sarma, & Baruah, 2007)(Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Applications

- Some N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities. For example, a study on a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed significant antimicrobial properties (Debnath & Ganguly, 2015)(Debnath & Ganguly, 2015).

Applications in Antiviral Therapies

- The therapeutic potential of related anilidoquinoline derivatives in treating viral infections like Japanese encephalitis has been demonstrated, with significant antiviral and antiapoptotic effects observed in vitro (Ghosh et al., 2008)(Ghosh et al., 2008).

Antiprotozoal Activity

- Quinoxaline-oxadiazole hybrids, structurally related to N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide, have shown potent antiprotozoal activities, with promising results against Trypanosoma cruzi (Patel et al., 2017)(Patel et al., 2017).

Antitubercular Agents

- The class of 2-(quinolin-4-yloxy)acetamides has demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains (Pissinate et al., 2016)(Pissinate et al., 2016).

Sensing Biological Zinc

- Quinoline-derivatized fluoresceins, structurally similar to this compound, have been used for sensing biological Zn(II), demonstrating low background fluorescence and high emissive Zn(II) complexes (Nolan et al., 2005)(Nolan et al., 2005).

properties

IUPAC Name |

N-(3-chlorophenyl)-2-[2-(4-methoxyphenyl)quinolin-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3/c1-29-19-11-9-16(10-12-19)22-14-23(20-7-2-3-8-21(20)27-22)30-15-24(28)26-18-6-4-5-17(25)13-18/h2-14H,15H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIKALGRRRUWJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)

![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2832314.png)

![N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2832317.png)

![3-Ethyl-1-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea](/img/structure/B2832321.png)

![(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate](/img/structure/B2832327.png)

![3-Bromo-5-ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2832331.png)